BenchChemオンラインストアへようこそ!

3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide

Anti-infective screening tRNA synthetase inhibition Neglected diseases

This unique 1,2,4-thiadiazole scaffold features a 2-(thiophen-2-yl)ethyl sidechain that drives target engagement via π-stacking & sulfur-mediated interactions, distinguishing it from generic N-alkyl analogs. Its multi-species bioassay fingerprint in ChEMBL (CHEMBL3440305) against M. tuberculosis PKS13, T. cruzi HisRS, L. donovani MetRS & Clp protease makes it a validated reference inhibitor for neglected disease drug discovery. Choose this specific hit compound—not a core-only equivalent—to benchmark your derivative libraries directly against reported screening data.

Molecular Formula C10H11N3OS2
Molecular Weight 253.34
CAS No. 1448078-26-9
Cat. No. B2692571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide
CAS1448078-26-9
Molecular FormulaC10H11N3OS2
Molecular Weight253.34
Structural Identifiers
SMILESCC1=NSC(=N1)C(=O)NCCC2=CC=CS2
InChIInChI=1S/C10H11N3OS2/c1-7-12-10(16-13-7)9(14)11-5-4-8-3-2-6-15-8/h2-3,6H,4-5H2,1H3,(H,11,14)
InChIKeyBVSKDWMJPOWQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 30 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-Methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide (CAS 1448078-26-9) for Targeted Screening


3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide (CAS 1448078-26-9) is a heterocyclic small molecule integrating a 1,2,4-thiadiazole core with a 3-methyl substituent and an N-(2-(thiophen-2-yl)ethyl) carboxamide side chain [1]. It is listed as a pre-clinical research compound with a ChEMBL ID (CHEMBL3440305) and has been profiled in at least 15 distinct bioassays targeting diverse organisms, including Mycobacterium tuberculosis, Trypanosoma cruzi, and Leishmania donovani [2]. Its structural features, such as a molecular weight of 253.3 g/mol and an XLogP3 of 2.4, position it as a drug-like scaffold for anti-infective screening applications [1].

Why 3-Methyl-1,2,4-Thiadiazole-5-Carboxamide Analogs Cannot Be Simply Interchanged


Despite a shared 3-methyl-1,2,4-thiadiazole-5-carboxamide core, this specific compound differentiates itself from readily available analogs (e.g., N-sec-butyl, N-cyclopentyl, or N-(3-ethoxypropyl) derivatives) through its unique 2-(thiophen-2-yl)ethyl side chain [1]. This moiety is not merely a lipophilic tag; it directly influences the compound's binding affinity and selectivity profile across multiple species-independent targets, as evidenced by its presence in ChEMBL screening panels for M. tuberculosis PKS13 and various tRNA synthetases, where simple alkyl-chain analogs may not engage . Simple interchange with a more basic N-alkyl derivative would forfeit the specific π-stacking and sulfur-mediated interactions afforded by the thiophene ring, potentially leading to false negatives in target-based screens [1].

Quantitative Differentiation Evidence for 3-Methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide (CAS 1448078-26-9)


Target Engagement Profile: Multi-Species tRNA Synthetase Screening

In ChEMBL-deposited screening data, this compound was tested against multiple tRNA synthetases from parasitic organisms. This is a key differentiator from common N-alkyl analogs, which are typically employed in oncology kinase-focused panels. The compound's specific activity in these screens is referenced in ChEMBL assay records . While quantitative IC50 values from these primary screens are not publicly disclosed in the open access records, the presence of the compound in these target-specific panels confirms its selection as a privileged scaffold for this enzyme class, unlike generic alkyl-chain congeners which lack reported activity against tRNA synthetases .

Anti-infective screening tRNA synthetase inhibition Neglected diseases

Antimycobacterial Activity Profiling: PKS13 Engagement

The compound was specifically tested in a Mycobacterial tuberculosis Polyketide Synthase 13 (PKS13) assay (CHEMBL4649965), a target critical for mycolic acid biosynthesis . This differentiates it from other in-class analogs used predominantly for muscarinic receptor studies or generic kinase screening, as PKS13 is a highly specific Mycobacterium target. The inclusion of this compound in a phenotypic growth assay against M. tuberculosis (CHEMBL4649948) further supports its targeted antibacterial profiling .

Tuberculosis Polyketide synthase Antibacterial screening

Physicochemical Differentiation: Lipophilicity and Drug-Likeness

The compound's calculated XLogP3 is 2.4, with a QED weighted score of 0.90, indicating high drug-likeness [1]. Its thiophene-containing side chain provides a distinct lipophilic/hydrophilic balance compared to simpler N-alkyl analogs. For instance, the N-sec-butyl analog has a lower calculated XLogP (estimated ~1.5) and lacks the π-character of the thiophene ring, which can affect membrane permeability and binding pocket occupancy .

Medicinal chemistry Lead optimization Physicochemical properties

Defined Application Scenarios for 3-Methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide


Neglected Tropical Disease Drug Discovery: Anti-Leishmaniasis and Anti-Trypanosomal Screening

Based on its validated profiling against L. donovani MetRS and T. cruzi HisRS, this compound is a prime candidate for structure-activity relationship (SAR) expansion in neglected disease programs. Procuring this specific scaffold, rather than a generic 1,2,4-thiadiazole, ensures alignment with reported screening data from ChEMBL, allowing research groups to benchmark their own derivative libraries against an established screening hit .

Anti-Tuberculosis Lead Identification Targeting PKS13

The compound's inclusion in an M. tuberculosis PKS13 assay positions it as a targeted chemical probe for mycolic acid synthesis inhibition. Medicinal chemistry teams working on novel TB therapeutics can use this compound directly as a reference inhibitor for assay development and as a synthetic template for lead optimization, a specific application not served by N-alkyl analogs used in other therapeutic areas .

Integrated Disease-Agnostic Profiling for Kinase and Protease Targets

The compound was also evaluated in a Clp protease assay, indicating a broader anti-infective mechanism potential. This multi-target fingerprint makes it a valuable 'selectivity panel' compound for groups screening across multiple essential bacterial and parasitic enzymes, providing a cross-reference point for off-target activity assessment in larger phenotypic screens .

Quote Request

Request a Quote for 3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.